molecular formula C16H16ClNO3S B11598641 Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate

Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B11598641
M. Wt: 337.8 g/mol
InChI Key: GYCUPNDPITYZLN-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a piperidine ring, a benzothiophene moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate
  • 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione

Uniqueness

Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the methyl ester group distinguishes it from other benzothiophene derivatives, potentially leading to unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)10-6-8-18(9-7-10)15(19)14-13(17)11-4-2-3-5-12(11)22-14/h2-5,10H,6-9H2,1H3

InChI Key

GYCUPNDPITYZLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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